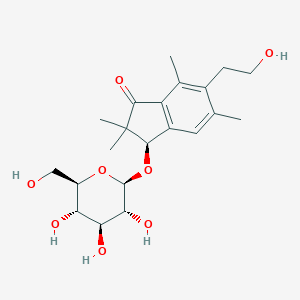

Pterosin D 3-O-glucoside

概要

説明

Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside found in various fern species, particularly in the Pteridaceae family. This compound is known for its diverse biological activities, including cytotoxic, antioxidant, and antidiabetic properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pterosin D 3-O-glucoside involves several steps. One efficient method includes the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride to form 1,3-indandione. This intermediate is then demethylated and reduced with zinc and acetic acid in the presence of acetic anhydride and sodium acetate to yield a mixture of racemic cis and trans isomers of pterosin C diacetate. Hydrolysis of these isomers produces the corresponding pterosins .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as ferns. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the desired compound .

化学反応の分析

Types of Reactions

Pterosin D 3-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in methanol, heating for 5 hours.

Reduction: Sodium borohydride in methanol, room temperature.

Substitution: Hydrochloric acid in methanol, heating for 5 hours.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

科学的研究の応用

Chemistry: Used as a chemical marker for the identification of Pteridaceae species.

Biology: Exhibits cytotoxic activity against human leukemia cells and other cancer cell lines.

Medicine: Shows potential antidiabetic activity by promoting glucose uptake and improving insulin sensitivity.

Industry: Utilized in the development of natural antioxidant and antimicrobial agents.

作用機序

The mechanism of action of Pterosin D 3-O-glucoside involves several molecular targets and pathways:

類似化合物との比較

Pterosin D 3-O-glucoside can be compared with other similar compounds, such as:

Pterosin C 3-O-glucoside: Similar structure but differs in the position of the glucoside moiety.

Pterosin L 3-O-glucoside: Another sesquiterpenoid glycoside with different biological activities.

Pteroside A: A related compound with distinct cytotoxic and antioxidant properties.

This compound stands out due to its unique combination of cytotoxic, antioxidant, and antidiabetic activities, making it a valuable compound for further research and potential therapeutic applications .

生物活性

Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside primarily found in various species of ferns, particularly within the Pteridaceae family. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antioxidant, and potential antidiabetic properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its glycosidic bond which influences its solubility and biological interactions. The compound's structure allows it to engage with various biological targets, facilitating its therapeutic potential.

Cytotoxic Activity

One of the most significant biological activities of this compound is its cytotoxic effect against cancer cells. Research indicates that it exhibits potent cytotoxicity against human leukemia cells (HL-60) with IC50 values reported at 3.7 μg/mL and 8.7 μg/mL for related compounds . This suggests a strong potential for use in cancer therapy.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HL-60 (human leukemia) | 3.7 |

| Pterosin B | HL-60 | 8.7 |

| Pterosin C | HL-60 | 41.6 |

The exact molecular mechanism by which this compound exerts its cytotoxic effects is not fully elucidated; however, it is believed to interfere with critical cellular pathways involved in cell growth and survival. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways or by disrupting mitochondrial function .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby supporting overall health and potentially reducing cancer risk .

Antidiabetic Potential

Emerging evidence suggests that this compound may have antidiabetic effects by enhancing glucose uptake and improving insulin sensitivity. This property makes it a candidate for further research in the context of diabetes management .

Case Studies

Several studies have explored the biological activities of this compound:

- Cytotoxic Effects : A study isolated several pterosins from Pteris ensiformis and evaluated their cytotoxicity against various cancer cell lines, confirming that this compound demonstrated significant activity against HL-60 cells .

- Antioxidant Activity : Research has indicated that extracts containing Pterosin D exhibit strong antioxidant properties, contributing to their overall therapeutic potential in various diseases linked to oxidative stress .

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : To confirm efficacy and safety in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Clinical Trials : To assess its potential as a treatment option for leukemia and other cancers.

特性

IUPAC Name |

(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDJCXEVHBDAH-UMYDBDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。